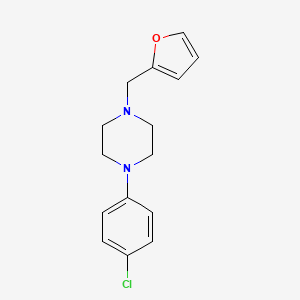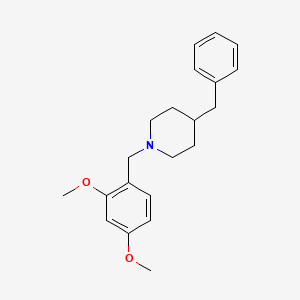![molecular formula C20H22N2O2 B5683712 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it belongs to a class of compounds known as benzoxazoles.
Mechanism of Action
DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR). The activation of α7nAChR leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This results in improved cognitive function, reduced inflammation, and increased neuroprotection.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMXB-A has also been shown to improve cognitive function by enhancing synaptic plasticity and increasing the release of neurotransmitters. Additionally, DMXB-A has been found to have neuroprotective properties by reducing oxidative stress and preventing neuronal death.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMXB-A is its high selectivity for the α7nAChR. This allows for more specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation of DMXB-A is its relatively short half-life, which can make it difficult to study in vivo.
Future Directions
There are several future directions for the study of DMXB-A. One area of research is the development of more potent and selective α7nAChR agonists. Another area of research is the investigation of DMXB-A's potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for DMXB-A could improve its pharmacokinetic properties and increase its efficacy in vivo.
Conclusion:
In conclusion, DMXB-A is a promising compound with potential applications in various fields of scientific research. Its high selectivity for the α7nAChR and its neuroprotective, anti-inflammatory, and analgesic properties make it a valuable tool for studying the mechanisms underlying various neurological disorders. Further research is needed to fully understand the potential of DMXB-A and to develop more effective treatments for these disorders.
Synthesis Methods
The synthesis of DMXB-A involves the reaction of 5,7-dimethyl-2-aminobenzoxazole with 4-(chloromethyl)phenyl-3-methylbutanoate in the presence of a base. The reaction yields DMXB-A as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
DMXB-A has been extensively studied for its potential applications in various fields of scientific research. It has been found to have neuroprotective, anti-inflammatory, and analgesic properties. DMXB-A has also been studied for its potential use in treating Alzheimer's disease, schizophrenia, and other neurological disorders.
properties
IUPAC Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-12(2)9-18(23)21-16-7-5-15(6-8-16)20-22-17-11-13(3)10-14(4)19(17)24-20/h5-8,10-12H,9H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDWSOUXUWDTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5683658.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)


![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)



![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)

